molecular formula C13H17BrN2O B7500128 (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone

(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone

Cat. No.: B7500128
M. Wt: 297.19 g/mol
InChI Key: WKENGSQBQVECGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling with piperidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • (2-Amino-5-bromo-phenyl)-cyclopropyl-methanone
  • (2-Amino-5-bromophenyl)methanol

Comparison: Compared to similar compounds, (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone stands out due to its unique combination of aromatic and heterocyclic structures. This combination enhances its reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKENGSQBQVECGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.